Kedarcidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kedarcidin is a chromoprotein antitumor antibiotic first isolated from an Actinomycete in 1992 . It comprises an ansa-bridged enediyne chromophore and an apoprotein that stabilizes the toxin in the Actinomycete . This compound is known for its structural complexity and potent anticancer properties, making it a subject of significant scientific research .
Preparation Methods
The total synthesis of the kedarcidin chromophore is a formidable challenge due to its highly unstable nature . Key advances in its synthesis include:
- Atropselective and Convergent Sonogashira-Shiina Cyclization Sequence .
- Ohfune-Based Amidation Protocol : For naphthoic acid .
- Ce(III)-Mediated Nine-Membered Enediyne Cyclization and Ester/Mesylate Derivatization .
- SmI2-Based Reductive Olefination and Global HF-Deprotection .
Stereoselective Allenylzinc Keto-Addition: Formation of an epoxyalkyne.
α-Selective Glycosylations: Using 2-deoxy thioglycosides (AgPF6/DTBMP) and Schmidt donors (TiCl4).
Mitsunobu Aryl Etherification: Installation of a hindered 1,2-cis configuration.
Chemical Reactions Analysis
Kedarcidin undergoes various chemical reactions, including:
Scientific Research Applications
Kedarcidin has several scientific research applications:
- Chemistry : Its complex structure makes it a target for synthetic chemists .
- Biology : this compound’s ability to cause DNA damage is of interest in studying cellular responses to DNA damage .
- Medicine : Its potent anticancer properties make it a candidate for cancer therapy .
- Industry : this compound’s unique structure and properties can inspire the design of new drugs and materials .
Mechanism of Action
Kedarcidin exerts its effects by causing DNA damage through the formation of destructive free radicals . The enediyne core forms these radicals, while the peripheral appendages deliver the “warhead” to its DNA target . This mechanism is similar to other enediynes, which are known for their potent cytotoxicity .
Comparison with Similar Compounds
Kedarcidin is part of the enediyne class of drugs, which includes other compounds with nine-or-ten-membered core structures bearing an alkene directly attached to two alkynyl appendages . Similar compounds include:
- Calicheamicin : Another enediyne with potent DNA-damaging properties .
- Esperamicin : Known for its cytotoxicity and structural complexity .
- Dynemicin : Shares the enediyne core structure and DNA-damaging mechanism .
This compound is unique due to its ansa-bridged enediyne chromophore and the presence of specific sugars like mycarose and kedarosamine .
Biological Activity
Kedarcidin is a potent antitumor antibiotic chromoprotein, characterized by its unique structure that includes an enediyne-containing chromophore embedded in a highly acidic single-chain polypeptide. This compound has garnered attention for its significant biological activity, particularly in the treatment of various cancers.
Antitumor Efficacy
This compound exhibits remarkable antitumor properties, especially against specific cancer cell lines. The following table summarizes its efficacy based on various studies:
Cancer Model | Administration Route | Dosage (mg/kg) | T/C (%) | IC50 (µg/ml) |
---|---|---|---|---|
P388 Mouse Leukemia | Intraperitoneal | 1.0 | 175 | 3.3 |
P388 Mouse Leukemia | Intravenous | 0.25 | 214 | Not specified |
B16 Melanoma | Intravenous | 0.062 | 164 | 2.0 |
- P388 Mouse Leukemia : this compound shows significant antitumor activity, with an optimal dosage resulting in a T/C% (tumor/control percentage) of 175% when administered intraperitoneally at 1 mg/kg and 214% intravenously at 0.25 mg/kg .
- B16 Melanoma : In the B16 melanoma model, an intravenous dose of 0.062 mg/kg produced a T/C% of 164%, indicating effective tumor suppression .
The mechanism by which this compound exerts its antitumor effects is primarily through selective proteolytic activity. It selectively cleaves DNA, which is crucial for tumor cell proliferation, leading to cell death. This mechanism is attributed to its enediyne structure, which is known for its ability to induce DNA strand breaks .
Comparative Studies
In comparative studies with other chemotherapeutic agents such as Etoposide (VP-16), this compound has shown superior efficacy against certain sensitive cell lines:
- The IC50 value of this compound was found to be significantly lower than that of VP-16 in various assays, indicating a higher potency in inhibiting cell growth .
- In experiments involving resistant cell lines, this compound demonstrated no antagonistic interactions with VP-16, suggesting a unique mechanism that could be beneficial in overcoming drug resistance .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- In Vivo Studies : In vivo experiments using mouse models have consistently shown that this compound effectively inhibits tumor growth and prolongs survival rates.
- Cell Line Sensitivity : Research has indicated that the sensitivity of different cancer cell lines to this compound varies, with notable effectiveness against P388 leukemia and B16 melanoma cells .
- Clinical Relevance : Although primarily studied in preclinical models, the promising results have led to discussions about potential clinical applications of this compound as part of combination therapies for cancer treatment .
Properties
Molecular Formula |
C53H60ClN3O16 |
---|---|
Molecular Weight |
1030.5 g/mol |
IUPAC Name |
N-[(15E)-6-chloro-24-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-14-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-11-oxo-4,12,20-trioxa-7-azapentacyclo[13.6.2.25,8.13,21.019,21]hexacosa-1,5,7,15,25-pentaen-17,22-diyn-10-yl]-3-hydroxy-7,8-dimethoxy-6-propan-2-yloxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C53H60ClN3O16/c1-25(2)67-38-18-29-17-35(58)33(21-32(29)45(64-8)46(38)65-9)50(61)56-34-20-31-15-16-37(49(54)55-31)70-39-19-30-14-13-28(40(24-66-51(34)62)71-42-22-36(59)44(57(6)7)26(3)68-42)11-10-12-41-53(30,73-41)48(39)72-43-23-52(5,63)47(60)27(4)69-43/h11,15-19,21,25-27,34,36,39-44,47-48,58-60,63H,20,22-24H2,1-9H3,(H,56,61)/b28-11+ |
InChI Key |
GFTRTMUGNRZABD-IPBVOBEMSA-N |
Isomeric SMILES |
CC1C(C(CC(O1)OC\2COC(=O)C(CC3=NC(=C(C=C3)OC4C=C5C#C/C2=C\C#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C |
Canonical SMILES |
CC1C(C(CC(O1)OC2COC(=O)C(CC3=NC(=C(C=C3)OC4C=C5C#CC2=CC#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.